Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)-
Description
Chemical Structure: The compound features a chloroacetamide core linked to a 2-pyridylethyl group. Synthesis: Synthesized via S-alkylation in a 50 mM NH₄HCO₃/acetonitrile-water mixture at ambient temperature, following protocols optimized for peptide stapling . Applications: Primarily used in peptide stapling to stabilize α-helical structures, critical for modulating protein-protein interactions in cancer therapeutics .
Properties
IUPAC Name |
2-chloro-N-(2-pyridin-2-ylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8/h1-3,5H,4,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWQQARUJAXJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40223892 | |
| Record name | Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73664-37-6 | |
| Record name | Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073664376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[2-(pyridin-2-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural Characterization and Synthetic Targets
Molecular Architecture
2-Chloro-N-(2-(2-pyridyl)ethyl)acetamide (IUPAC: 2-chloro-N-[2-(pyridin-2-yl)ethyl]acetamide) comprises a pyridine ring linked via an ethylamine group to a chloroacetamide moiety. Its molecular formula is C₉H₁₀ClN₂O , with a molecular weight of 200.65 g/mol . The pyridine ring’s electron-withdrawing nature enhances the acetamide’s electrophilicity, facilitating nucleophilic reactions.
Synthetic Objectives
Primary challenges in synthesizing this compound include:
Nucleophilic Acyl Substitution Methodologies
Conventional Acylation with Chloroacetyl Chloride
Reaction Protocol
A benchmark method involves reacting 2-(2-aminoethyl)pyridine with chloroacetyl chloride in dichloroethane under basic conditions:
Reagent Setup :
- 2-(2-Aminoethyl)pyridine (10 mmol) dissolved in 25 mL dichloroethane.
- Chloroacetyl chloride (12 mmol) added dropwise at 0°C.
- Triethylamine (15 mmol) as acid scavenger.
Reaction Conditions :
- Stirred at 80°C for 2 hours under nitrogen.
- Progress monitored via TLC (hexane:ethyl acetate = 3:1).
Workup :
- Mixture washed with 5% NaOH (2 × 20 mL) and brine.
- Organic layer dried over Na₂SO₄, concentrated, and recrystallized from acetonitrile.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The ethylamine’s lone pair attacks chloroacetyl chloride’s carbonyl carbon, forming a tetrahedral intermediate.
- Chloride Elimination : Departure of Cl⁻ generates the acetamide.
Side Reactions :
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from achieves 97% yield in 5 minutes:
Reactants :
- 2-(2-Aminoethyl)pyridine (30 mmol) in dichloroethane (25 mL).
- Chloroacetyl chloride (33 mmol) added via syringe pump.
Microwave Parameters :
- 300 W power, 80°C, 5-minute irradiation.
Post-Reaction Processing :
- pH adjusted to 9 with NaOH (prevents acid-mediated degradation).
- Extraction with dichloroethane (2 × 15 mL).
Advantages :
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Patent CN110041294A describes a scalable acylation process applicable to 2-chloro-N-(2-(2-pyridyl)ethyl)acetamide:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular flow (316L SS) |
| Residence Time | 8–10 minutes |
| Temperature | 70°C |
| Pressure | 3 bar |
| Solvent | Ethanol/water (4:1) |
| Catalyst | K₂CO₃ (5 mol%) |
Outcomes :
Computational Modeling and Optimization
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group undergoes displacement with nucleophiles like amines, thiols, or alkoxides. Reaction conditions dictate regioselectivity and product stability.
Mechanistic Insight : Substitution proceeds via an S2 pathway, with the pyridyl group stabilizing intermediates through resonance. Piperidine acts as both base and nucleophile in some cases .
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.
| Conditions | Product | Notes | Source |
|---|---|---|---|
| HCl (aq)/reflux | 2-(Pyridin-2-yl)ethylamine + ClCHCOOH | Requires prolonged heating | |
| NaOH (aq)/RT | Sodium 2-chloroacetate + Pyridylethylamine | Rapid deprotonation at high pH |
Key Observation : Hydrolysis rates depend on steric hindrance from the pyridyl-ethyl group, slowing reaction kinetics compared to simpler acetamides .
Alkylation and Coupling Reactions
The chloro group facilitates cross-coupling or alkylation with aromatic/heteroaromatic systems.
Structural Confirmation : NMR data for 3a (δ 170.4 ppm, C=O) and MS (m/z 373 [M]) validate successful coupling .
Cyclization Reactions
Intramolecular reactions form fused heterocycles, leveraging the pyridyl group’s directing effects.
| Conditions | Product | Key Spectral Data | Source |
|---|---|---|---|
| NaOEt/EtOH, reflux | Thieno[2,3-b]pyridine-2-carboxamide | IR: 2219 cm (CN), 1671 cm (C=O) | |
| KCO/DMF | Piperazine-linked bis-thienopyridines | NMR: δ 7.12–8.25 (m, ArH) |
Synthetic Utility : Cyclization is driven by the electron-withdrawing chloro group, enhancing electrophilicity at the α-carbon .
Oxidation and Functionalization
The pyridyl ethyl group undergoes oxidation, modifying electronic properties.
| Reagent | Product | Outcome | Source |
|---|---|---|---|
| KMnO/HSO | Pyridine N-oxide derivatives | Enhanced solubility in polar solvents | |
| O/CHCl | Oxidative cleavage of ethyl chain | Forms pyridyl ketone |
Challenges : Over-oxidation risks require controlled stoichiometry and low temperatures.
Biological Alkylation
The compound acts as an electrophile in enzyme inhibition studies.
| Target | Biological Effect | IC (μM) | Source |
|---|---|---|---|
| Tyrosine kinase enzymes | Anti-proliferative activity | 1.52–6.31 | |
| NADPH oxidase | Reactive oxygen species suppression | Not quantified |
Mechanism : Covalent bonding between the chloro group and cysteine residues in enzyme active sites.
Scientific Research Applications
Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Heterocyclic Substituents
Key Insight : Pyridyl groups (parent compound) enhance aqueous solubility compared to benzothiazole or thiazole analogues. Benzothiazole derivatives exhibit superior anticancer activity due to planar aromatic systems.
Aromatic Ring Substituents
Key Insight : Electron-deficient aryl groups (e.g., 4-chlorophenyl) increase reactivity in alkylation reactions. Sulfamoyl groups improve bioavailability by mimicking natural sulfonamide drugs.
Complex/Functionalized Analogues
Key Insight : Hybrid structures combining pyridyl with sulfamoyl or trifluoromethyl groups exhibit multifunctional bioactivity. Bulky substituents (e.g., diphenyl) enhance target specificity but may reduce solubility.
Biological Activity
Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, structure-activity relationships (SAR), and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHClNO
- Molecular Weight : 238.7 g/mol
- Functional Groups : Acetamide, chloro group, pyridine ring
Biological Activity Overview
The biological activity of Acetamide, 2-chloro-N-(2-(2-pyridyl)ethyl)- has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of acetamide compounds exhibit significant antimicrobial properties. For instance, a study found that certain acetamide derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2b | 10 | E. coli |
| 2i | 15 | S. aureus |
| 2g | 12 | B. subtilus |
These findings suggest that the presence of electron-withdrawing groups enhances the antimicrobial activity of the compounds .
Anticancer Potential
The anticancer activity of acetamide derivatives has also been explored. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against various human tumor cell lines. The introduction of specific moieties, such as indole, into the acetamide structure significantly improved antitumor activities. For example, compounds with a pyridine scaffold showed enhanced cytotoxicity against breast cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of acetamide derivatives. Key observations include:
- Substitution Effects : The introduction of halogen atoms at specific positions on the pyridine ring enhances biological activity.
- Linker Variations : Modifications in the linker between the acetamide and the pyridine moiety can lead to significant changes in potency and selectivity against target proteins .
Case Studies
- Antimicrobial Study : A series of acetamide derivatives were synthesized and tested for their antibacterial properties. Compounds 2b and 2i exhibited MIC values comparable to standard antibiotics, showcasing their potential as therapeutic agents .
- Anticancer Research : In a study examining the effects of pyridine-containing acetamides on cancer cell lines, certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating promising anticancer properties .
Q & A
Q. How can experimental-computational hybrid approaches resolve conflicting spectral assignments?
- Case Study : If NMR signals for CH₂Cl and pyridyl protons overlap, use DEPT-135 or HSQC to assign carbons. Compare with DFT-calculated chemical shifts ().
- Machine Learning : Train models on PubChem data (e.g., ) to predict unassigned peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
